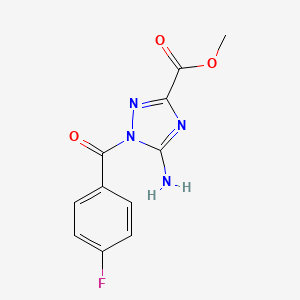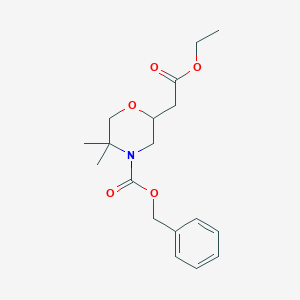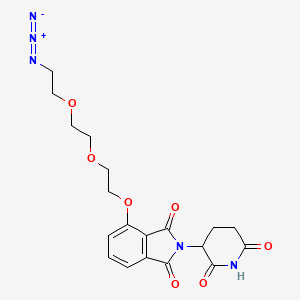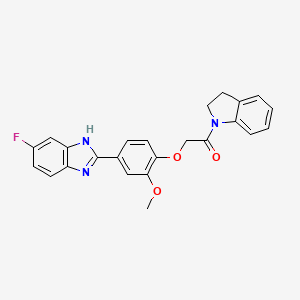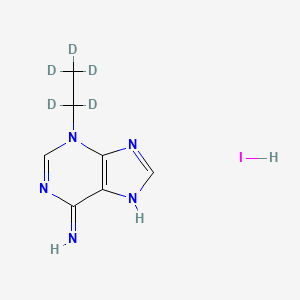
3-Ethyladenine-d5 (hydroiodide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyladenine-d5 (hydroiodide) is a deuterated labeled compound of 3-Ethyladenine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules is often used in scientific research to study pharmacokinetics and metabolic profiles. The hydroiodide form of 3-Ethyladenine-d5 is particularly useful in various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyladenine-d5 (hydroiodide) typically involves the deuteration of 3-Ethyladenine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of 3-Ethyladenine-d5 (hydroiodide) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is then purified and crystallized to obtain the hydroiodide form .
Chemical Reactions Analysis
Types of Reactions
3-Ethyladenine-d5 (hydroiodide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Formation of oxidized derivatives of 3-Ethyladenine.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted adenine derivatives
Scientific Research Applications
3-Ethyladenine-d5 (hydroiodide) is widely used in scientific research, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of nucleic acids and their derivatives.
Medicine: Utilized in pharmacokinetic studies to analyze drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 3-Ethyladenine-d5 (hydroiodide) involves its incorporation into nucleic acids, where it can act as a tracer. The deuterium atoms in the compound allow for precise tracking and quantification in various biological and chemical processes. This helps in understanding the molecular targets and pathways involved in the metabolism and action of nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3-Ethyladenine: The non-deuterated form of the compound.
3-Methyladenine: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyladenine-d5 (hydroiodide) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for more accurate and sensitive detection in analytical studies, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C7H10IN5 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine;hydroiodide |
InChI |
InChI=1S/C7H9N5.HI/c1-2-12-4-11-6(8)5-7(12)10-3-9-5;/h3-4,8H,2H2,1H3,(H,9,10);1H/i1D3,2D2; |
InChI Key |
AYKDNIUCEMWZBY-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=NC(=N)C2=C1N=CN2.I |
Canonical SMILES |
CCN1C=NC(=N)C2=C1N=CN2.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



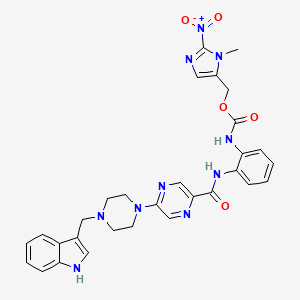
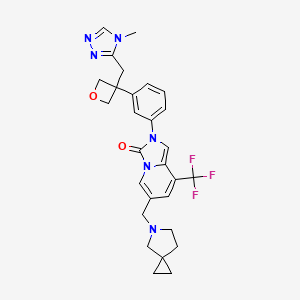
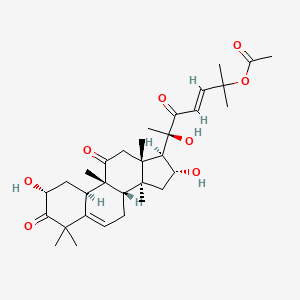
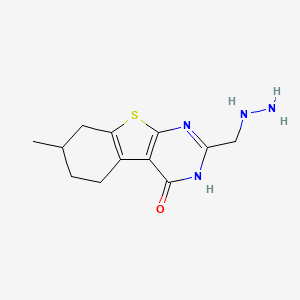
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
